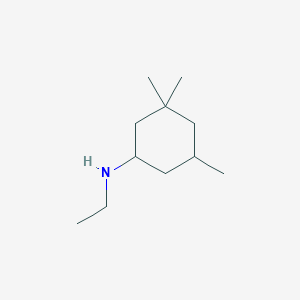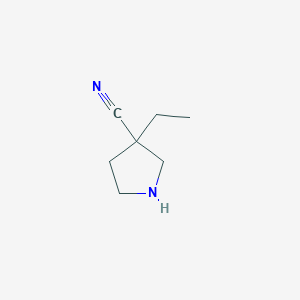![molecular formula C11H20N2 B13189899 9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)
9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Cyclopropylmethyl)-3,9-diazabicyclo[421]nonane is a bicyclic compound that features a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane typically involves the formation of the 9-azabicyclo[4.2.1]nonane skeleton. One method involves a Lewis acid-promoted reaction between 1-methoxycarbonyl-2,5-dimethoxypyrrolidine and 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene . This reaction proceeds efficiently and can be further modified to introduce the cyclopropylmethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and ensuring the safety and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical studies.
Medicine: Explored for its pharmacological properties, particularly as a potential therapeutic agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. For instance, derivatives of the diazabicyclo[4.2.1]nonane framework have been shown to act as agonists or antagonists at nicotinic acetylcholine receptors . This interaction can modulate neurotransmission and has implications for the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[4.2.1]nonane: Shares a similar bicyclic structure but lacks the cyclopropylmethyl group.
9-Oxabicyclo[3.3.1]nonane: Another bicyclic compound with different heteroatoms and ring sizes.
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.
Uniqueness
9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other diazabicyclo compounds and can lead to unique applications in various fields.
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
9-(cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C11H20N2/c1-2-9(1)8-13-10-3-4-11(13)7-12-6-5-10/h9-12H,1-8H2 |
InChI Key |
QQGMHNNAORVETN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3CCC2CNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile](/img/structure/B13189822.png)


![[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13189844.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane](/img/structure/B13189847.png)
![tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13189851.png)

![[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13189877.png)
![Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189880.png)




![N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13189892.png)
